molecular formula C9H15N3O B11741172 3-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine

3-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine

Cat. No.: B11741172
M. Wt: 181.23 g/mol
InChI Key: VPIPHCYJMTYWDB-UHFFFAOYSA-N
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Description

3-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine is an organic compound with the molecular formula C9H15N3O It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine typically involves the reaction of 3-methyl-1H-pyrazole with oxan-4-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification by recrystallization or chromatography to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted pyrazole derivatives.

Scientific Research Applications

3-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid
  • 3-Methyl-1-(oxan-4-yl)-1H-pyrazol-5-amine
  • 3-Methyl-1-(oxan-4-yl)-1H-pyrazole

Uniqueness

3-Methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-methyl-1-(oxan-4-yl)pyrazol-4-amine

InChI

InChI=1S/C9H15N3O/c1-7-9(10)6-12(11-7)8-2-4-13-5-3-8/h6,8H,2-5,10H2,1H3

InChI Key

VPIPHCYJMTYWDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)C2CCOCC2

Origin of Product

United States

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